molecular formula C13H16O2 B091713 2-(3-Methoxyphenyl)cyclohexanone CAS No. 15547-89-4

2-(3-Methoxyphenyl)cyclohexanone

Cat. No. B091713
CAS RN: 15547-89-4
M. Wt: 204.26 g/mol
InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)cyclohexanone is a compound that features a cyclohexanone ring with a methoxyphenyl substituent. The presence of the methoxy group and its position on the phenyl ring can significantly influence the chemical behavior and properties of the molecule.

Synthesis Analysis

The synthesis of related methoxycyclohexanone compounds has been explored in various studies. For instance, (S)-2-Methoxycyclohexanone, a key intermediate in the preparation of Tribactam, was synthesized through a series of reactions starting from 1,2-cyclohexene oxide, involving substitution with methanol, esterification, chiral separation, saponification, and oxidation, with a total yield of 14.32% . Another study reported the synthesis of 2-methoxycyclohexanol, which can be related to the target compound, through an alcoholysis reaction of cyclohexene oxide and methanol using a specific catalyst .

Molecular Structure Analysis

The molecular structure of methoxycyclohexanone derivatives has been characterized using various spectroscopic techniques. Infrared spectroscopy and theoretical calculations have been employed to analyze the conformational equilibrium of 2-methoxycyclohexanone, revealing the presence of multiple conformations due to the rotation of the methoxy group . X-ray crystallography has been used to elucidate the structure of related compounds, such as (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone, which showed the presence of non-classic hydrogen bonds and intermolecular C-H...π interactions .

Chemical Reactions Analysis

The reactivity of cyclohexanone derivatives with various reagents has been extensively studied. For example, cyclohexanone reacts with Lawesson's Reagent to form new compounds, such as spiro-trithiaphosphorines and thioketones . The influence of substituents on the stereochemistry of metal hydride reductions of cyclohexanones has been examined, highlighting the steric effects of methoxy groups . Additionally, asymmetric syntheses of cyclohexanone derivatives have been achieved by stereoselective conjugate addition to chiral enones .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxycyclohexanone derivatives have been determined using various analytical methods. The specific heat capacity and standard enthalpy change of combustion of 2-methoxycyclohexanol were measured, providing insight into the thermodynamic properties of these types of compounds . Spectroscopic properties, such as UV-vis and fluorescence spectra, have been characterized for compounds like (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone, revealing information about their electronic structure and potential applications .

Scientific Research Applications

  • Analytical Profiling and Biological Matrix Analysis : 2-(3-Methoxyphenyl)cyclohexanone, identified as methoxetamine, was characterized alongside other phencyclidines using various analytical techniques. A method using HPLC-UV and mass spectrometry was developed for its determination in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

  • Organophosphorus Chemistry : In a study exploring the reactions of ketones with certain organophosphorus compounds, cyclohexanone (which shares a similar structure to 2-(3-Methoxyphenyl)cyclohexanone) was reacted to form various compounds. This research provides insights into the potential chemical reactions and derivatives of cyclohexanone-related molecules (Scheibye et al., 1982).

  • Enantioselective Synthesis : The enantioselective synthesis of compounds derived from cyclohexanone, including those related to 2-(3-Methoxyphenyl)cyclohexanone, was studied. The research reported anti-selective Mannich-type reactions with high diastereo- and enantioselectivities, indicating potential applications in stereoselective synthesis (Garg & Tanaka, 2020).

  • Synthesis of Cycloalkanones : A study on microwave-assisted synthesis reported the efficient formation of bis(substituted benzylidene)cycloalkanones using cyclohexanone, demonstrating a method for synthesizing derivatives of such compounds (Zheng et al., 1997).

  • Pharmacological and Toxicological Analysis : Methoxetamine, a derivative of 2-(3-Methoxyphenyl)cyclohexanone, was studied for its toxicological impact, including an accidental fatal intoxication case. This research provides insights into the pharmacological effects and potential dangers of such compounds (Wikström et al., 2013).

  • Synthesis of Diterpenoid Alkaloids : Cyclohexanone derivatives were used in the Mannich reaction to produce compounds useful as starting materials for synthesizing diterpenoid alkaloids. This indicates a potential application in the synthesis of complex organic molecules (Shimizu et al., 1963).

  • Crystal Structure Analysis : The crystal structure of compounds related to 2-(3-Methoxyphenyl)cyclohexanone was investigated, providing valuable information for understanding the molecular arrangement and potential applications in material science (Mantelingu et al., 2007).

properties

IUPAC Name

2-(3-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACQSVYTBQDRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874441
Record name CYCLOHEXANONE,2-(M-METHOXYPHENYL)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)cyclohexanone

CAS RN

15547-89-4
Record name 2-(3-Methoxyphenyl)cyclohexanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)cyclohexanone
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Record name CYCLOHEXANONE,2-(M-METHOXYPHENYL)
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Record name 2-(3-methoxyphenyl)cyclohexanone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 261.8 g of 3-methoxybromobenzene in 500 ml of ether is added dropwise to a 34.0 g sample of magnesium in 600 ml of ether. To the reaction mixture is added a suitable catalyst and the mixture is heated vigorously to initiate the reaction. The prepared Grignard Reagent is cooled in an ice bath while 185.6 g of 2-chlorocyclohexanone in 500 ml of ether is introduced. The ether is removed and xylene added and the xylene solution is refluxed for 1 hour. The solution is poured over ice and dilute hydrochloric acid, the organic layer separated, the aqueous layer extracted with benzene, the organic layer and benzene extracts are combined and washed with dilute sodium hydroxide solution, dried, filtered, and the solvent removed leaving a red oil. The oil is vacuum distilled to give a clear pink liquid of 2-(3-methoxyphenyl)cyclohexanone.
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Synthesis routes and methods III

Procedure details

To 1.6 M n-BuLi in hexane (12.5 mL, 20 mmol) at 0° C. was added a solution of 2,2,6,6-tetramethyl piperidine (3.4 mL, 20 mmol) in anhydrous THF (40 mL) over 5 min. Cyclohexanone (2.1 mL, 20 mmol) was added dropwise. After stirring the reaction mixture for 10 min, a further portion of 1.6M n-BuLi in hexane (12.5 mL, 20 mmol) was added, the mixture stirred for 10 min, and 2-chloroanisole (2.5 mL, 20 mmol) was added. After stirring for 30 min under Ar, the reaction mixture was quenched with H2O (300 mL) and extracted with EtOAc (150 mL). The organic layer was separated, washed with 2N HCl (100 mL), H2O (200 mL) and brine, then dried (MgSO4). Filtration and concentration gave the title compound after SiO2 chromatography (CHCl3:MeOH, 200:1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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